3-(2-Fluoro-6-methylphenyl)-3-oxopropanenitrile
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Overview
Description
3-(2-Fluoro-6-methylphenyl)-3-oxopropanenitrile is an organic compound with a unique structure that includes a fluoro-substituted phenyl ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-6-methylphenyl)-3-oxopropanenitrile typically involves the reaction of 2-fluoro-6-methylbenzoyl chloride with malononitrile in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-6-methylphenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines and other reduced forms.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Fluoro-6-methylphenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-6-methylphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity and selectivity towards these targets. The nitrile group can participate in various chemical reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-methylphenylboronic acid
- 2-Fluoro-6-methoxyphenylboronic acid
- 5-Fluoro-2-methylphenylboronic acid
Uniqueness
3-(2-Fluoro-6-methylphenyl)-3-oxopropanenitrile is unique due to the presence of both a fluoro-substituted phenyl ring and a nitrile group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H8FNO |
---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
3-(2-fluoro-6-methylphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C10H8FNO/c1-7-3-2-4-8(11)10(7)9(13)5-6-12/h2-4H,5H2,1H3 |
InChI Key |
MUBVPLLALRNMEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C(=O)CC#N |
Origin of Product |
United States |
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